LogP Shift: N-Ethyl Substitution Elevates Lipophilicity by ~0.9 log Units vs. Primary Aniline Analog
The N-ethyl substitution on N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline (CAS 741187-03-1) results in a computed XLogP3 of 3.0, compared to 2.1 for the unsubstituted primary aniline analog 4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline (CAS 10185-71-4), representing a 0.9 log unit increase. This difference is critical for membrane permeability and CNS penetration potential [1][2].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline (CAS 10185-71-4): XLogP3 = 2.1 |
| Quantified Difference | ΔXLogP3 = +0.9 (43% increase) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A 0.9 log unit increase in lipophilicity can significantly enhance passive membrane permeability, making this compound a preferred choice for central nervous system or intracellular target programs where the parent aniline analog may lack sufficient bioavailability.
- [1] PubChem. (2025). Compound Summary for CID 45095262, N-ethyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 11344484, 4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline. National Center for Biotechnology Information. View Source
